molecular formula C13H22N2O3S B6752864 N,N-bis(cyclopropylmethyl)-2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetamide

N,N-bis(cyclopropylmethyl)-2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetamide

Cat. No.: B6752864
M. Wt: 286.39 g/mol
InChI Key: UJJDAIHYQAGVDI-UHFFFAOYSA-N
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Description

N,N-bis(cyclopropylmethyl)-2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetamide is a synthetic organic compound characterized by its unique structural features, including cyclopropylmethyl groups and a thiazolidinone ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyclopropylmethyl)-2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazolidinone Ring: The initial step involves the reaction of a suitable amine with a thioamide to form the thiazolidinone ring. This reaction is often carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of Cyclopropylmethyl Groups: The cyclopropylmethyl groups are introduced via alkylation reactions. This can be achieved by reacting the thiazolidinone intermediate with cyclopropylmethyl halides (e.g., cyclopropylmethyl chloride) in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired this compound. This is typically done using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale,

Properties

IUPAC Name

N,N-bis(cyclopropylmethyl)-2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3S/c16-13(10-15-6-1-7-19(15,17)18)14(8-11-2-3-11)9-12-4-5-12/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJDAIHYQAGVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)CC(=O)N(CC2CC2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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